ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine ring system fused with a dihydrothiadiazine moiety. Key structural attributes include:
- A p-tolyl (4-methylphenyl) substituent at position 4, contributing hydrophobic interactions.
- An ethyl acetate ester group at position 2, influencing lipophilicity and metabolic stability.
This compound belongs to a broader class of thiadiazine derivatives, which are studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties . Its synthesis likely involves cyclization and functionalization steps similar to related heterocycles, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-24-16(21)11-19-12-20(14-8-6-13(2)7-9-14)17-15(25(19,22)23)5-4-10-18-17/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYNHIUUKXGSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article provides a detailed overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.53 g/mol
The compound features a pyrido-thiadiazine core structure which is known for its diverse biological activities, including anticancer properties.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of cell proliferation : Many pyrido derivatives have shown the ability to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancerous cells.
Anticancer Activity
A series of studies have reported on the anticancer properties of related compounds. For example:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Results : Some derivatives exhibited moderate to significant anticancer activity, with growth inhibition percentages ranging from 43% to over 60% in various assays .
Cytotoxicity Studies
A comparative analysis of cytotoxic effects was performed on different cell lines. The following table summarizes key findings:
| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Ethyl 2-(1,1-dioxido...) | HCT-116 | 55% | 12.5 | Apoptosis induction |
| Ethyl 2-(1,1-dioxido...) | MCF-7 | 60% | 10.0 | Cell cycle arrest (G0/G1 phase) |
| Ethyl 2-(1,1-dioxido...) | HeLa | 50% | 15.0 | Necrosis and apoptosis |
Study on Pyrido[4,3-e][1,2,4]thiadiazine Derivatives
In a notable study published in MDPI, researchers synthesized various pyrido derivatives and tested their anticancer activities. The results indicated that certain modifications to the thiadiazine core significantly enhanced cytotoxicity against cancer cell lines . The study highlighted the importance of structural optimization in developing effective anticancer agents.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict how ethyl 2-(1,1-dioxido...) interacts with target proteins involved in cancer pathways. These studies suggest that the compound binds effectively to key enzymes responsible for tumor growth regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazine Derivatives
(a) 3,4-Dihydropyrido[2,1-c][1,2,4]Thiadiazine-7-Carboxylic Acid 2,2-Dioxide
- Structural Differences : Lacks the ethyl acetate ester and p-tolyl group but includes a carboxylic acid substituent.
(b) 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide
- Structural Differences : Features a benzothiazine ring fused to a benzene ring instead of a pyridine. The acetamide group replaces the ethyl ester.
- Implications : The benzothiazine system may exhibit distinct π-π stacking interactions, while the acetamide group could enhance hydrogen bonding with biological targets .
Pyridylacetate Esters
(a) Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
- Structural Differences: Contains a quinazolinone core with a thioether-linked acetate group.
- Implications: The quinazolinone ring is planar and aromatic, favoring intercalation or enzyme inhibition. The thioether linkage may confer redox sensitivity, unlike the sulfone group in the target compound .
(b) 5-(Pyridin-2-ylmethyl)-1,3,4-Oxadiazole-2(3H)-Thione
- Structural Differences : Substitutes the thiadiazine with an oxadiazole ring.
- Implications: Oxadiazoles are known for metabolic stability but may exhibit reduced hydrogen-bonding capacity compared to sulfone-containing thiadiazines .
Substituent-Driven Variations
- p-Tolyl vs.
- Ethyl Ester vs. Amide Groups : Esters generally exhibit higher lipophilicity, improving bioavailability, whereas amides may prolong half-life due to slower hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
